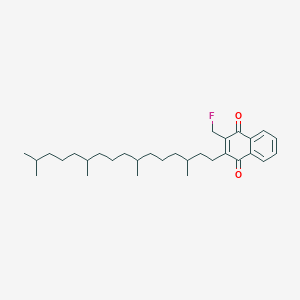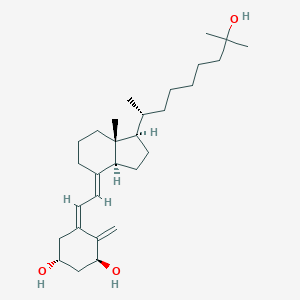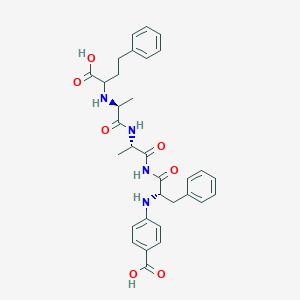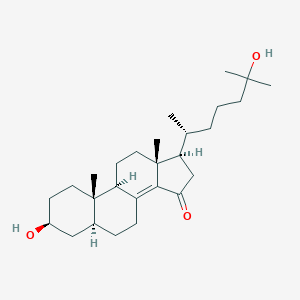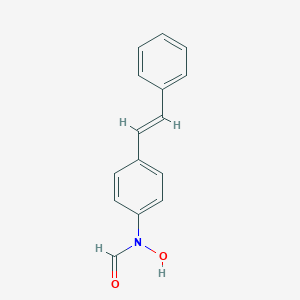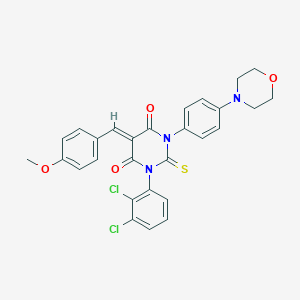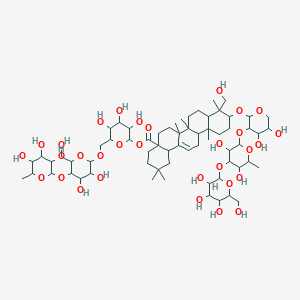![molecular formula C35H43ClN2O7 B219058 (13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone CAS No. 124689-64-1](/img/structure/B219058.png)
(13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone is a natural product found in Nostoc with data available.
Wissenschaftliche Forschungsanwendungen
Aryl Substitution Reactivity
- Study on Aryl Substitution : Research by Capozzi et al. (1980) explored the reactivity of thiirenium ions with aryl substitution at ring carbons. They studied reactions with compounds like 1-(4-methoxyphenyl)propyne, providing insights into the reactivity and intermediacy of similar complex molecules (Capozzi, Dacol, Lucchini, Modena, & Valle, 1980).
Synthesis of Vulpinic Acids
- Synthesis of Mushroom and Lichen Pigments : Mallinger, Le Gall, and Mioskowski (2009) reported on the synthesis of vulpinic acids from 3-(4-methoxyphenyl)tetronic acid. This research highlights methods of synthesizing complex organic compounds that may be related to the chemical structure (Mallinger, Le Gall, & Mioskowski, 2009).
Studies on Sugar Derivatives
- Research on Sugar Derivatives : Horton and Philips (1972) investigated the synthesis and behavior of methyl 2-deoxy-2-Diazo-d-arabino-Hexonate, a compound with certain similarities in complexity and functional groups to the chemical . This research provides insights into the behavior of complex organic molecules under various conditions (Horton & Philips, 1972).
Complexes with Sodium Ion
- Synthesis of Novel Complexes : A study by Guo and Zong (1994) focused on the synthesis of new N-Pivot lariat crown ethers and their complexes with sodium ions. This research is relevant for understanding the interaction of complex organic molecules with metal ions (Guo & Zong, 1994).
Coordination Properties
- Coordination Properties of Complexes : Crociani and Richards (1978) explored the coordination properties of complexes containing a σ-bonded 1,4-diaza-3-methyl-butadiene-2-yl group, providing valuable insights into the coordination behavior of complex compounds with various substituents (Crociani & Richards, 1978).
Eigenschaften
CAS-Nummer |
124689-64-1 |
|---|---|
Molekularformel |
C35H43ClN2O7 |
Molekulargewicht |
639.2 g/mol |
IUPAC-Name |
(13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone |
InChI |
InChI=1S/C35H43ClN2O7/c1-22(2)18-31-35(42)44-29(23(3)14-15-25-10-7-6-8-11-25)12-9-13-32(39)38-28(33(40)37-21-24(4)34(41)45-31)20-26-16-17-30(43-5)27(36)19-26/h6-11,13-17,19,22-24,28-29,31H,12,18,20-21H2,1-5H3,(H,37,40)(H,38,39)/b13-9-,15-14+ |
InChI-Schlüssel |
QLGFKEFRTAOKJU-JIIHXHDGSA-N |
Isomerische SMILES |
CC1CNC(=O)C(NC(=O)/C=C\CC(OC(=O)C(OC1=O)CC(C)C)C(C)/C=C/C2=CC=CC=C2)CC3=CC(=C(C=C3)OC)Cl |
SMILES |
CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C=CC2=CC=CC=C2)CC3=CC(=C(C=C3)OC)Cl |
Kanonische SMILES |
CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C=CC2=CC=CC=C2)CC3=CC(=C(C=C3)OC)Cl |
Synonyme |
cryptophycin 46 cryptophycin-46 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B218996.png)
